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Compound of Interest

Compound Name: Acid Red 260

Cat. No.: B12381255 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Acid Red 260 is a versatile anionic dye that can be employed for the histological visualization

of collagen fibers in tissue sections. The staining mechanism relies on the electrostatic

interaction between the sulfonic acid groups of the dye and the basic amino acid residues of

collagen, resulting in a vibrant red coloration of the collagen fibers. This method provides a

valuable tool for assessing collagen deposition and morphology in various physiological and

pathological contexts, such as fibrosis, wound healing, and tissue engineering. While Picro-

Sirius Red staining is a more established method for collagen visualization, the principles of

acid dye staining are transferable. This document provides a detailed protocol for the use of

Acid Red 260 for staining collagen fibers, adapted from the widely used Picro-Sirius Red

method.

Principle of Staining
The staining of collagen by Acid Red 260 is a direct staining method. The elongated, anionic

molecules of Acid Red 260 align with the parallel-oriented basic amino acid residues within the

collagen triple helix. This ordered binding enhances the natural birefringence of collagen,

making it particularly suitable for visualization with polarized light microscopy, which can help

differentiate between different collagen types based on fiber thickness and orientation.
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Key Experimental Protocols
Materials and Reagents:

Acid Red 260 (C.I. 16155)

Picric Acid, saturated aqueous solution (approx. 1.2%)

Glacial Acetic Acid

Ethanol (100%, 95%, 70%)

Xylene or Xylene substitute

Distilled or deionized water

Mounting medium (resinous)

Coplin jars or staining dishes

Microscope slides with paraffin-embedded tissue sections

Light microscope (with polarizing filters, optional)

Solution Preparation:

Picro-Acid Red 260 Staining Solution:

Dissolve 0.1 g of Acid Red 260 in 100 mL of saturated aqueous picric acid.

Mix well until the dye is completely dissolved. This solution is stable for several months

when stored in a tightly sealed container at room temperature.

Acidified Water (for rinsing):

Add 0.5 mL of glacial acetic acid to 100 mL of distilled water.

Staining Protocol for Paraffin-Embedded Sections:
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Deparaffinization and Rehydration: a. Immerse slides in two changes of xylene for 5 minutes

each. b. Transfer slides through two changes of 100% ethanol for 3 minutes each. c. Hydrate

through 95% ethanol for 2 minutes. d. Hydrate through 70% ethanol for 2 minutes. e. Rinse

in running tap water for 5 minutes. f. Finally, rinse in distilled water.

Staining: a. Place the slides in the Picro-Acid Red 260 staining solution for 60 minutes at

room temperature. This extended incubation time allows for optimal dye binding and

visualization of fine collagen fibers.

Rinsing: a. Briefly rinse the slides in two changes of acidified water to remove excess stain.

This step is crucial for differentiating the collagen fibers from the background.

Dehydration: a. Dehydrate the sections through two changes of 100% ethanol for 3 minutes

each.

Clearing and Mounting: a. Clear the slides in two changes of xylene for 5 minutes each. b.

Mount the coverslip with a resinous mounting medium.

Expected Results:

Collagen fibers: Red

Cytoplasm and other tissue elements: Yellow (from picric acid)

Nuclei: May appear pale yellow or unstained. A counterstain with hematoxylin can be

performed before the Picro-Acid Red 260 staining if nuclear visualization is required.

Quantitative Analysis
The intensity of the red staining is proportional to the amount of collagen present in the tissue.

This allows for semi-quantitative or quantitative analysis using image analysis software. By

setting a color threshold for the red channel, the area of collagen can be measured and

expressed as a percentage of the total tissue area.

Table 1: Example of Quantitative Data from Stained Tissue Sections
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Tissue Sample Treatment Group
% Collagen Area
(Mean ± SD)

Fold Change vs.
Control

Liver Control 2.5 ± 0.8 1.0

Liver Fibrotic Model 15.2 ± 3.1 6.1

Skin Young 75.6 ± 5.4 1.0

Skin Aged 52.1 ± 6.9 0.7

Note: This data is illustrative and will vary depending on the tissue type, experimental model,

and imaging parameters.
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Caption: Experimental workflow for staining collagen fibers with Acid Red 260.
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Caption: Simplified diagram of the electrostatic interaction between Acid Red 260 and collagen

fibers.

Troubleshooting
Issue Possible Cause Solution

Weak Staining Insufficient staining time.

Increase incubation time in

Picro-Acid Red 260 solution to

90 minutes.

Depleted staining solution.
Prepare a fresh staining

solution.

High Background Inadequate rinsing.
Ensure thorough rinsing in

acidified water.

Picric acid staining is too

intense.

Briefly rinse with distilled water

after rehydration to remove

excess picric acid from the

slide surface.

Uneven Staining Incomplete deparaffinization.
Ensure complete removal of

paraffin with fresh xylene.

Sections drying out during

staining.

Keep slides moist throughout

the procedure.

Conclusion
The Acid Red 260 staining protocol offers a straightforward and effective method for the

visualization and relative quantification of collagen fibers in histological sections. Its vibrant red

staining provides excellent contrast, particularly when combined with the yellow background

from picric acid. For more detailed analysis of collagen fiber organization and type, visualization

under polarized light is recommended. As with any histological technique, consistency in

fixation, section thickness, and staining times is critical for reproducible results.

To cite this document: BenchChem. [Application Notes and Protocols for Staining Collagen
Fibers with Acid Red 260]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b12381255#acid-red-260-protocol-for-staining-
collagen-fibers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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